N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
However, the search yielded results on related compounds and methodologies that might share some similarities with the desired chemical's synthesis and analysis. For instance, research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors discusses the substitution effects on potency and solubility, which might offer insights into the synthesis and properties of related compounds (Schroeder et al., 2009). Additionally, studies on the synthesis and characterization of various dihydropyridine derivatives and their pharmacological potentials could provide a foundational understanding of similar compounds' synthesis routes and chemical behaviors.
Scientific Research Applications
Selective Kinase Inhibition
Research has identified substituted dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds show significant in vivo efficacy in cancer models, hinting at the potential for related compounds to serve as targeted cancer therapies (Schroeder et al., 2009).
Polymer Synthesis and Characterization
Dihydropyridine derivatives have also been explored in the synthesis of new polymers. For instance, aromatic polyamides derived from specific dihydropyridine carboxylic acids exhibit high thermal stability and solubility in organic solvents, suggesting their utility in creating high-performance materials (Hsiao, Yang, & Lin, 1999).
Radiolabeling for Imaging Studies
Fluorinated derivatives of dihydropyridine have been synthesized for use in radiolabeling, aiding in biological imaging and the study of biological pathways in vivo. This research is crucial for the development of diagnostic tools and the exploration of drug distribution within the body (Lang et al., 1999).
HIV Integrase Inhibitors
Studies on fluorobenzyl-dihydropyrimidine carboxamides, like raltegravir, have demonstrated significant efficacy as HIV integrase inhibitors. This class of drugs plays a critical role in the management and treatment of HIV/AIDS, showcasing the potential for related dihydropyridine derivatives in antiviral therapy (Monteagudo et al., 2007).
Electrochemical and Electrochromic Properties
The incorporation of dihydropyridine structures into aromatic polyamides has been explored for their electrochromic properties, which are valuable for applications in smart windows, displays, and other electrochromic devices. These materials offer high stability and performance (Liou & Chang, 2008).
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-5-2-3-6-14(13)12-23-10-4-7-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKXAMDAPEMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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